

carbetocin metabolism enzymatic degradation pathways

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Compound Focus: Carbetocin

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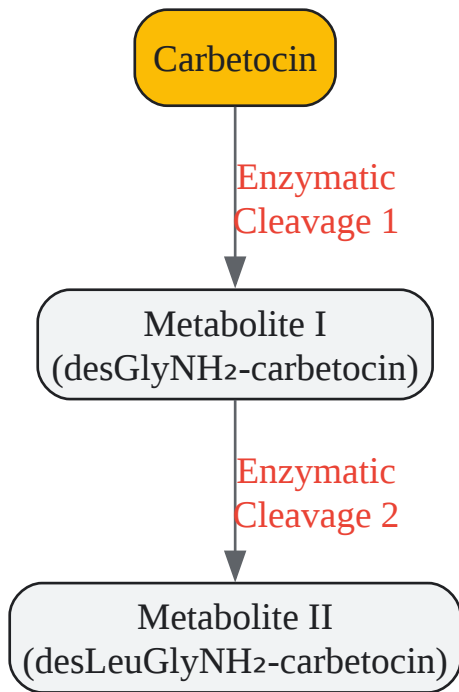
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Enzymatic Degradation Pathways and Metabolites

The table below summarizes the identified metabolites of **carbetocin** and their key characteristics based on incubation with a rat kidney homogenate.

| Metabolite Name | Structural Change | OXTR Binding Affinity (vs. Oxytocin) | Functional Activity on Myometrium |
|---------------------------------|---|--------------------------------------|-----------------------------------|
| Carbetocin (Parent) | N/A | Similar magnitude [1] [2] | Partial agonist [1] |
| Carbetocin Metabolite I | Removal of C-terminal Gly-NH ₂ [1] [2] | Similar magnitude [1] [2] | Pure antagonist [1] |
| Carbetocin Metabolite II | Removal of C-terminal Leu-Gly-NH ₂ [1] [2] | Similar magnitude [1] [2] | Pure antagonist [1] |

The degradation process follows a sequential pathway, which can be visualized as follows:



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This C-terminal degradation is a key metabolic pathway because the resulting metabolites, while retaining the ability to bind the oxytocin receptor, function as **pure oxytocin receptor antagonists**, unlike the parent drug which is a partial agonist [1]. This suggests that the C-terminal glycinamide is critical for the agonist activity of the molecule.

Key Experimental Protocol

The primary data on **carbetocin**'s degradation comes from a specific in vitro methodology [1] [2]:

- **Enzyme Source:** A cytosolic fraction of a rat kidney homogenate was used as the source of degradative enzymes.
- **Incubation Conditions:** **Carbetocin** was incubated with the kidney homogenate.
- **Metabolite Isolation:** The degradation products were separated and purified using **High-Performance Liquid Chromatography (HPLC)**.
- **Metabolite Identification:** The chemical structures of the isolated metabolites were confirmed through **amino acid analysis**.

Experimental Data and Receptor Binding

The following table quantifies the receptor binding affinities (K_i values) and contractile effects (EC_{50}) of **carbetocin** and its metabolites compared to oxytocin.

| Compound | OXTR Binding Affinity (K_i , nM) | Max. Contractile Effect (g) | EC_{50} (nM) | V1a Receptor Binding (nM) |
|---------------|-------------------------------------|-----------------------------|---------------------|---------------------------|
| Oxytocin | 1.8 ± 0.30 [2] | 5.22 ± 0.26 [1] | 5.62 ± 1.22 [1] | Not the primary focus |
| Carbetocin | 4.5 ± 0.70 [2] | 2.70 ± 0.12 [1] | 48.0 ± 8.20 [1] | 7.24 ± 0.29 [1] |
| Metabolite I | 4.2 ± 0.50 [2] | No contraction [1] | N/A [1] | 9.89 ± 2.80 [1] |
| Metabolite II | 5.2 ± 0.80 [2] | No contraction [1] | N/A [1] | 33.7 ± 7.34 [1] |

Functional and Clinical Implications

The unique metabolism of **carbetocin** has direct implications for its clinical profile:

- **Mechanism of Sustained Action:** **Carbetocin**'s long half-life (85-100 minutes vs. oxytocin's 3.4 minutes) is attributed to its structural modifications that confer resistance to aminopeptidase and disulphidase degradation [3] [4]. The C-terminal degradation, while occurring, does not immediately inactivate the drug but transforms it into compounds with different activities.
- **Receptor Selectivity and Functional Bias:** Research indicates that **carbetocin** is a **functionally selective Gq agonist** at the OXTR. It activates the Gq signaling pathway but does not recruit β -arrestin, and it promotes OXTR internalization via a β -arrestin-independent pathway that also inhibits receptor recycling [3]. This unique signaling profile may contribute to its distinct behavioral effects in the central nervous system compared to oxytocin [3].
- **Potential for Metabolite-Mediated Antagonism:** The formation of pure antagonist metabolites *in vivo* could theoretically modulate the overall uterotonic effect over time. The clinical significance of this finding in humans remains to be fully determined [1] [2].

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